N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
N-[2-(Furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:
- A pyrazole core substituted at the 3-position with a carboxamide group.
- A 4-methoxyphenyl moiety at the 5-position of the pyrazole ring.
- A 2-(furan-2-yl)ethyl chain attached to the carboxamide nitrogen.
This compound shares structural motifs with antifungal and anticancer agents, such as the 1,3,4-oxadiazoles (e.g., LMM5 and LMM11) and thiazolyl hydrazones . The furan and methoxyphenyl groups are critical for modulating solubility, bioavailability, and target binding, as seen in related compounds .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-22-13-6-4-12(5-7-13)15-11-16(20-19-15)17(21)18-9-8-14-3-2-10-23-14/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
CWTOXWUUCJTVJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. The furan-2-yl ethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the 4-methoxyphenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and furan moieties are susceptible to oxidation. Common oxidizing agents include:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Oxidation of furan ring to maleic acid derivatives; pyrazole ring remains intact | |
| Ozone (O₃) | Low-temperature dichloromethane | Cleavage of furan ring to form diketones or carboxylic acid derivatives |
Key findings:
-
Oxidation primarily targets the electron-rich furan ring rather than the pyrazole or carboxamide groups.
-
Controlled ozonolysis enables selective functionalization of the furan ring for downstream synthetic applications.
Reduction Reactions
The carboxamide group and aromatic systems undergo reduction under specific conditions:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C | Partial reduction of carboxamide to secondary amine | |
| Hydrogen gas (H₂) | Pd/C catalyst, 60°C | Saturation of furan ring to tetrahydrofuran derivative |
Key findings:
-
NaBH₄ selectively reduces the carboxamide group without affecting the pyrazole or methoxyphenyl groups.
-
Catalytic hydrogenation modifies the furan ring’s aromaticity, altering the compound’s electronic properties.
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | 78% | |
| 2M NaOH, 80°C, 8 hrs | Corresponding ammonium salt | 85% |
Key findings:
-
Acidic hydrolysis cleaves the carboxamide bond while preserving the methoxyphenyl group.
-
Basic conditions yield water-soluble ammonium salts, facilitating purification.
Nucleophilic Substitution
The furan ring participates in electrophilic substitution reactions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 0°C | 5-Bromo-furan derivative | |
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hrs | Nitro-furan analog with retained pyrazole core |
Key findings:
-
Bromination occurs preferentially at the furan ring’s α-position due to electron-donating effects .
-
Nitration under controlled conditions avoids decomposition of the pyrazole-carboxamide system .
Cycloaddition Reactions
The furan ring undergoes Diels-Alder reactions with dienophiles:
| Dienophile | Conditions | Product | Source |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic oxanorbornene adduct | |
| Acetylenedicarboxylate | Microwave, 150°C, 1 hr | Fused pyrano-pyrazole derivative |
Key findings:
-
Diels-Alder reactions proceed regioselectively, yielding thermally stable adducts .
-
Microwave-assisted methods significantly reduce reaction times compared to conventional heating .
Research Highlights
-
Selectivity in Functionalization : The methoxyphenyl group exhibits inertness in most reactions, allowing chemoselective modifications at the furan or pyrazole sites .
-
Stability Under Acidic Conditions : The pyrazole ring remains intact even under strong acidic hydrolysis, enabling orthogonal derivatization strategies.
-
Catalytic Versatility : Palladium-based catalysts enhance hydrogenation efficiency without side reactions.
This compound’s reactivity profile underscores its utility in medicinal chemistry for creating analogs with tailored biological activities. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields .
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and pyrazole moiety may facilitate binding to specific sites on these targets, modulating their activity and leading to the compound’s observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in Antifungal Therapeutics
a) LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Core Structure : 1,3,4-Oxadiazole with benzamide substituents.
- Key Features :
- LMM5 : Contains a 4-methoxyphenylmethyl group and benzyl(methyl)sulfamoyl moiety.
- LMM11 : Features a furan-2-yl group and cyclohexyl(ethyl)sulfamoyl substituent.
- Activity : Both inhibit Candida albicans growth (MIC ≤ 16 µg/mL) by targeting thioredoxin reductase .
Comparison: The target compound replaces the oxadiazole core with a pyrazole, which may alter electronic properties and binding kinetics.
b) Thiazolyl Hydrazones
- Core Structure : Thiazole-hydrazone hybrids with furan and nitroaryl groups.
- Activity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole MIC = 2 µg/mL). Cytotoxic to MCF-7 cells (IC50 = 125 µg/mL).
- Structural Divergence : The thiazole-hydrazone scaffold differs from the pyrazole-carboxamide but retains the furan and methoxyphenyl motifs for antifungal activity .
Pyrazole-Carboxamide Derivatives in Imaging and Oncology
a) Radiochemical Probe ([11C]7h)
- Structure : 5-(4-Methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide.
- Application: Used for positron emission tomography (PET) imaging of cerebral cannabinoid receptors (CB1).
- Comparison : The pyrrolidin-1-yl group enhances blood-brain barrier penetration, whereas the furan-ethyl group in the target compound may prioritize peripheral targeting .
b) N-(2-Hydroxyethyl)-5-(4-Methoxyphenyl)-4H-Pyrazole-3-Carboxamide
- Structure : Differs by substitution at the carboxamide nitrogen (hydroxyethyl vs. furan-ethyl).
- Activity: Not explicitly reported, but the hydroxyethyl group likely improves aqueous solubility compared to the lipophilic furan-ethyl chain .
Anticancer and Cytotoxic Agents
a) Thiazolyl Hydrazones
- Activity : IC50 = 125 µg/mL against MCF-7 breast cancer cells.
- Mechanism : Nitrophenyl and chlorophenyl groups induce apoptosis via reactive oxygen species (ROS) generation.
b) Darolutamide Analogs
- Structure: Pyrazole-carboxamide with chloro-cyanoaryl and hydroxyethyl groups.
- Application : Approved for prostate cancer; substituents optimize androgen receptor antagonism.
Data Table: Comparative Overview of Key Compounds
Biological Activity
N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a furan ring, a pyrazole core, and a methoxyphenyl substituent, which suggest potential applications in medicinal chemistry.
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.33 g/mol
- Structural Features :
- Furan ring
- Pyrazole core
- Methoxyphenyl substituent
Research indicates that pyrazole derivatives, including this compound, interact with specific biological targets such as enzymes and receptors. This interaction modulates their activity, leading to therapeutic effects. The compound's structural characteristics allow it to bind effectively to these targets, which is crucial for its potential efficacy in treating various conditions.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against various pathogens. For instance, similar pyrazole derivatives have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential use in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored. Compounds with similar structures have exhibited strong radical scavenging abilities, which are essential in combating oxidative stress-related diseases .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, such as MCF7 and A549. The growth inhibition values (IC50) for these compounds often fall within the nanomolar range, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Furan ring, methoxyphenyl | Active against Staphylococcus aureus | IC50 values < 10 µM against MCF7 |
| 5-(pyridin-2-yl)furan-2-yl)methanol | Contains furan and pyridine | Moderate activity | IC50 values > 20 µM |
| Imidazo[1,5-a]pyridine derivatives | Similar heterocyclic structure | Active against multiple pathogens | IC50 values < 15 µM |
Case Studies and Research Findings
Recent advancements in drug design have focused on the synthesis and evaluation of pyrazole derivatives. For instance, a study highlighted the synthesis of various pyrazole compounds that displayed significant anticancer properties across different cell lines. The most potent derivatives showed IC50 values as low as 0.01 µM against MCF7 cells .
Another study evaluated the antioxidant activity using the DPPH radical scavenging method, where some derivatives demonstrated antioxidant activities exceeding that of standard antioxidants like ascorbic acid .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(furan-2-yl)ethyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide?
Answer: The synthesis of pyrazole-3-carboxamide derivatives typically involves multi-step procedures:
- Step 1: Condensation of substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core. For example, ethyl pyrazole carboxylates (e.g., ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) can serve as intermediates for functionalization .
- Step 2: Introduction of the furan-2-yl ethyl group via nucleophilic substitution or coupling reactions. A bromoethyl intermediate (as in ) can react with furan-2-yl nucleophiles.
- Step 3: Carboxamide formation using coupling agents like EDCI/HOBt or via hydrolysis of esters followed by amidation .
Key Considerations:
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer: Use a combination of analytical techniques:
- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., ethyl pyrazole carboxylates) to confirm regiochemistry and substituent orientation .
- NMR Spectroscopy: Compare - and -NMR shifts with literature values for pyrazole derivatives. For example, the methoxyphenyl group typically shows a singlet at δ ~3.8 ppm, while the furan protons resonate between δ 6.2–7.4 ppm .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns against computational predictions .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Pyrazole carboxamides with hydrophobic substituents (e.g., 4-methoxyphenyl) often require 10–20% DMSO for dissolution .
- Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 48 hours) and analyze degradation via HPLC. Methoxy groups may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent Variation: Systematically modify the furan-2-yl ethyl group (e.g., replace with thiophene or pyrrole) and the 4-methoxyphenyl moiety (e.g., fluorinated or nitro analogs) to assess effects on target binding .
- Biological Assays: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition or receptor binding). For example, pyrazole carboxamides are often screened against kinases or GPCRs .
- Data Analysis: Use statistical tools (e.g., ANOVA) to resolve contradictions in activity trends, such as conflicting results from electron-withdrawing vs. donating groups .
Example SAR Table:
| Substituent (R) | IC (nM) | Notes |
|---|---|---|
| 4-OCH (parent) | 150 ± 10 | Baseline |
| 4-F | 90 ± 5 | Increased potency |
| 4-NO | >1000 | Poor solubility |
Q. What computational strategies are effective for predicting target interactions?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with proposed targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxamide and catalytic residues .
- MD Simulations: Run 100-ns trajectories to assess binding stability. Pyrazole derivatives with flexible side chains (e.g., furan-2-yl ethyl) may exhibit conformational lability .
- QSAR Modeling: Develop regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity data from SAR studies .
Q. How can in vitro metabolic stability be evaluated for this compound?
Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL protein, 37°C) and monitor depletion over 60 minutes using LC-MS/MS. Pyrazole derivatives often undergo oxidative metabolism via CYP3A4 .
- Metabolite Identification: Use high-resolution MS to detect hydroxylation or demethylation products (common for methoxyphenyl groups) .
Q. What strategies mitigate off-target effects in functional assays?
Answer:
- Counter-Screening: Test against panels of structurally related targets (e.g., other kinases or receptors) to identify selectivity gaps .
- Proteomic Profiling: Use affinity pulldown/MS to identify unintended protein interactors .
- Dose-Response Analysis: Establish a steep Hill slope in dose-response curves to confirm target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
